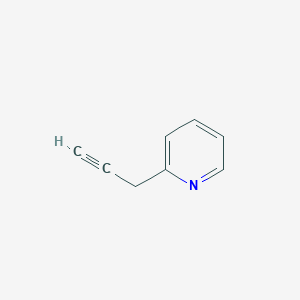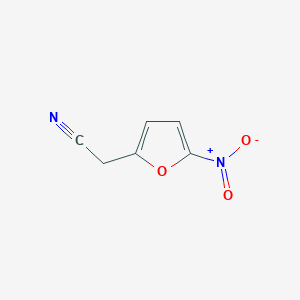
1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol is an organic compound with the molecular formula C13H19NO It features a cyclopropyl group attached to a phenyl ring substituted with a dimethylamino group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Substitution on the Phenyl Ring: The dimethylamino group is introduced through electrophilic aromatic substitution reactions, using dimethylamine as the nucleophile.
Attachment of the Ethan-1-ol Moiety: The final step involves the addition of the ethan-1-ol group, which can be achieved through various methods such as Grignard reactions or reduction of corresponding ketones.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Common industrial methods include continuous flow synthesis and the use of high-throughput screening for catalyst optimization.
Análisis De Reacciones Químicas
Types of Reactions: 1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like LiAlH4 or NaBH4.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Dimethylamine, various electrophiles
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include signal transduction, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-[4-(dimethylamino)phenyl]ethanone, 1-[3-(dimethylamino)phenyl]ethanone, 2-bromo-1-(4-dimethylamino-phenyl)-ethanone
Uniqueness: The presence of the cyclopropyl group and the ethan-1-ol moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
1-[1-[4-(dimethylamino)phenyl]cyclopropyl]ethanol |
InChI |
InChI=1S/C13H19NO/c1-10(15)13(8-9-13)11-4-6-12(7-5-11)14(2)3/h4-7,10,15H,8-9H2,1-3H3 |
Clave InChI |
IKSCZMLRIJYAMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC1)C2=CC=C(C=C2)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B13529492.png)
![(1R,5S)-Bicyclo[3.2.1]octan-3-One](/img/structure/B13529500.png)


![[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride](/img/structure/B13529512.png)






![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)


